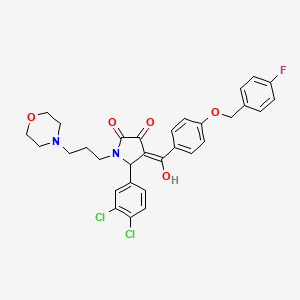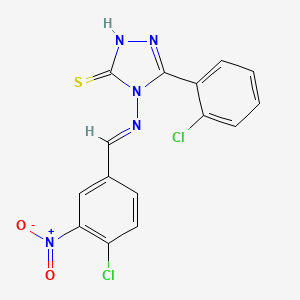![molecular formula C26H19FN2O2S2 B12034729 (3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 609795-21-3](/img/structure/B12034729.png)
(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung “(3Z)-3-[3-(4-Fluorbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-1-(4-Methylbenzyl)-1,3-dihydro-2H-indol-2-on” ist ein komplexes organisches Molekül, das mehrere funktionelle Gruppen aufweist, darunter einen Thiazolidinonring, einen Indolinonteil und Fluorbenzyl- und Methylbenzylsubstituenten
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung erfolgt typischerweise in mehreren Schritten, beginnend mit der Herstellung des Thiazolidinonrings. Dies kann durch die Reaktion eines Thioharnstoffderivats mit einem α-Halogenketon unter basischen Bedingungen erreicht werden. Das resultierende Thiazolidinon-Zwischenprodukt wird dann einer weiteren Funktionalisierung unterzogen, um die Fluorbenzyl- und Methylbenzylgruppen einzuführen.
-
Schritt 1: Synthese des Thiazolidinon-Zwischenprodukts
- Reagieren Sie Thioharnstoff mit α-Halogenketon in Gegenwart einer Base (z. B. Natriumhydroxid), um den Thiazolidinonring zu bilden.
- Reaktionsbedingungen: Rückfluss in Ethanol für mehrere Stunden.
-
Schritt 2: Funktionalisierung
- Führen Sie die Fluorbenzylgruppe durch nukleophile Substitution unter Verwendung von 4-Fluorbenzylchlorid ein.
- Führen Sie die Methylbenzylgruppe durch Friedel-Crafts-Alkylierung unter Verwendung von 4-Methylbenzylchlorid und einem Lewis-Säurekatalysator (z. B. Aluminiumchlorid) ein.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und skalierbaren Reaktionsbedingungen umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Thiazolidinonring und am Indolinonteil.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen innerhalb des Moleküls angreifen.
Substitution: Die aromatischen Ringe können an elektrophilen und nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verwendung von Halogenierungsmitteln für elektrophilen Austausch oder Nukleophile für nukleophilen Austausch.
Hauptprodukte
Oxidation: Bildung von Sulfoxiden oder Sulfonen aus dem Thiazolidinonring.
Reduktion: Bildung von Alkoholen oder Aminen aus den Carbonylgruppen.
Substitution: Einführung verschiedener Substituenten an den aromatischen Ringen.
Wissenschaftliche Forschungsanwendungen
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersuchung seiner potenziellen biologischen Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erkundung als Leitverbindung für die Entwicklung neuer Therapeutika.
Industrie: Potenzieller Einsatz bei der Entwicklung von Spezialchemikalien und Materialien.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihrem spezifischen biologischen Ziel ab. Im Allgemeinen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Vorhandensein mehrerer funktioneller Gruppen ermöglicht vielfältige Wechselwirkungen mit biologischen Makromolekülen.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the indolinone moiety.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiazolidinone ring.
Reduction: Formation of alcohols or amines from the carbonyl groups.
Substitution: Introduction of various substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (3Z)-3-[3-(4-Chlorbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-1-(4-Methylbenzyl)-1,3-dihydro-2H-indol-2-on
- (3Z)-3-[3-(4-Brombenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]-1-(4-Methylbenzyl)-1,3-dihydro-2H-indol-2-on
Einzigartigkeit
Die Einzigartigkeit der Verbindung liegt im Vorhandensein der Fluorbenzylgruppe, die ihre chemischen und biologischen Eigenschaften erheblich beeinflussen kann. Fluoratome können die metabolische Stabilität und Bioverfügbarkeit der Verbindung verbessern, was sie zu einem wertvollen Kandidaten für die Medikamentenentwicklung macht.
Eigenschaften
CAS-Nummer |
609795-21-3 |
|---|---|
Molekularformel |
C26H19FN2O2S2 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H19FN2O2S2/c1-16-6-8-17(9-7-16)14-28-21-5-3-2-4-20(21)22(24(28)30)23-25(31)29(26(32)33-23)15-18-10-12-19(27)13-11-18/h2-13H,14-15H2,1H3/b23-22- |
InChI-Schlüssel |
SKGNDJGKWZPPLM-FCQUAONHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)/C2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-4-bromophenyl 2-chlorobenzoate](/img/structure/B12034649.png)


![3-[(E)-(2-{[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-phenyl-1H-1,2,3-triazol-5-YL]carbonyl}hydrazono)methyl]phenyl 4-nitrobenzoate](/img/structure/B12034666.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12034682.png)



![2-(2,5-Dimethoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12034709.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12034713.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12034714.png)


